4-(Isopropylamino)-3-nitrobenzonitrile
Overview
Description
4-(Isopropylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C10H11N3O2 It is characterized by the presence of an isopropylamino group, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile typically involves the nitration of 4-(Isopropylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic medium.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Major Products
Reduction: 4-(Isopropylamino)-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the isopropylamino group.
Scientific Research Applications
4-(Isopropylamino)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Isopropylamino)benzonitrile: Lacks the nitro group and has different reactivity and applications.
3-Nitrobenzonitrile: Lacks the isopropylamino group and has different chemical properties.
4-(Isopropylamino)-3-aminobenzonitrile: A reduced form of 4-(Isopropylamino)-3-nitrobenzonitrile with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both the isopropylamino and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse scientific research applications.
Properties
IUPAC Name |
3-nitro-4-(propan-2-ylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(2)12-9-4-3-8(6-11)5-10(9)13(14)15/h3-5,7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOOOMUGFVLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383248 | |
Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355022-17-2 | |
Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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